3-Methoxyphenylglyoxal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHYQEYAJMDKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185853 | |
| Record name | 3-Methoxyphenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32025-65-3 | |
| Record name | 3-Methoxyphenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032025653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyphenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Methoxyphenylglyoxal
Nucleophilic Additions to the Glyoxal (B1671930) Moiety
The adjacent carbonyl groups in 3-methoxyphenylglyoxal create a highly electrophilic center, susceptible to attack by a wide range of nucleophiles. savemyexams.com This reactivity is a cornerstone of its synthetic utility.
Hydrate (B1144303) and Hemihydrate Formation in Solution
In aqueous solutions, this compound readily exists in equilibrium with its hydrate and hemihydrate forms. ontosight.aievitachem.com This reversible nucleophilic addition of water to one of the carbonyl groups is a characteristic feature of many glyoxal compounds. The specific structure of this compound includes a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta position and an alpha-oxo group attached to the benzeneacetaldehyde, often forming a hemihydrate. ontosight.ai The formation of these hydrated species can influence the compound's reactivity and solubility.
Adduct Formation with Diverse Nucleophiles
Beyond water, this compound reacts with a variety of nucleophiles to form stable adducts. ias.ac.in These reactions typically involve the attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a new covalent bond. For instance, it can react with amines, thiols, and other nucleophilic species. This adduct formation is a key step in many of its synthetic applications, allowing for the introduction of diverse functional groups.
Condensation Reactions Involving this compound
Condensation reactions represent a major pathway for the transformation of this compound, enabling the construction of more complex molecular architectures. vulcanchem.com These reactions leverage the reactivity of the dicarbonyl system to form new carbon-carbon and carbon-nitrogen bonds.
Formation of Carbon-Carbon Bonds in Complex Architectures
This compound is a valuable reagent for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. lookchem.comalevelchemistry.co.uk It can participate in various condensation reactions, such as aldol-type and Knoevenagel condensations, with activated methylene (B1212753) compounds. For example, it has been used in multicomponent reactions with indole (B1671886) and Meldrum's acid to synthesize furan-2(5H)-one derivatives. researchgate.net These reactions often proceed through the initial formation of a Michael acceptor, followed by intramolecular cyclization to yield complex heterocyclic structures. researchgate.net
Formation of Carbon-Nitrogen Bonds in Nitrogen-Containing Systems
The formation of carbon-nitrogen bonds is crucial for the synthesis of a vast array of nitrogen-containing compounds, including many pharmaceuticals and biologically active molecules. nptel.ac.innih.govsioc-journal.cn this compound serves as an effective precursor in these transformations. lookchem.com It readily condenses with primary and secondary amines to form imines or enamines, which can then undergo further reactions. For example, its reaction with urea (B33335) in acidic conditions leads to the formation of a tetrahydropyrazine-dione ring. vulcanchem.com
Cyclization Chemistry and Heterocyclic Synthesis via this compound as a Building Block
The dicarbonyl functionality of this compound makes it an ideal substrate for cyclization reactions, leading to the synthesis of a wide variety of heterocyclic compounds. evitachem.com By reacting with bifunctional nucleophiles, it can be incorporated into ring systems of varying sizes and complexities. Its utility as a building block is demonstrated in the synthesis of dihydrocinnolines and other heterocyclic frameworks. evitachem.com For instance, the multicomponent reaction of this compound with 8-hydroxyquinoline (B1678124) and Meldrum's acid yields furo[3,2-h]quinoline derivatives. researchgate.netmdpi.com This approach highlights the efficiency and atom economy of using this glyoxal in the construction of complex polycyclic systems.
Synthesis of Imidazoles and Substituted Imidazole (B134444) Derivatives
This compound serves as a key 1,2-dicarbonyl precursor in the synthesis of a variety of imidazole derivatives. A primary method employed is the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form the imidazole ring. wikipedia.orgscite.ai In this context, this compound provides the C4-C5 fragment of the resulting imidazole core.
Researchers have utilized its isomer, 4-methoxyphenylglyoxal, to synthesize series of 2,4-disubstituted and 1,2,4-trisubstituted imidazoles. nih.govproquest.com The synthesis of 2,4-disubstituted-1H-imidazoles is achieved by refluxing 4-methoxyphenylglyoxal with a selected aryl aldehyde and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. ijrpr.com Further substitution to yield 1,2,4-trisubstituted imidazoles can be accomplished by reacting the disubstituted imidazole with reagents like chlorobenzene (B131634) in tetrahydrofuran (B95107) (THF), using triethylamine (B128534) as a catalyst. ijrpr.comresearchgate.net These synthetic strategies have been employed to create libraries of imidazole compounds for biological evaluation. nih.govproquest.comnih.gov For instance, compounds such as 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole have emerged from these synthetic efforts. nih.govproquest.com
| Product Class | Reactants | Key Reaction Type | Ref. |
| 2,4-Disubstituted-1H-imidazoles | 4-Methoxyphenylglyoxal, Aryl aldehyde, Ammonium acetate | Radziszewski Reaction | ijrpr.com |
| 1,2,4-Trisubstituted-1H-imidazoles | 2,4-Disubstituted-1H-imidazole, Chlorobenzene, Triethylamine | N-Substitution | ijrpr.comresearchgate.net |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 4-Methoxyphenylglyoxal, 4-Methoxybenzaldehyde, Aniline, Ammonium acetate | Four-component reaction | nih.govproquest.com |
Construction of 1,2,4-Triazine (B1199460) Scaffolds
The synthesis of 1,2,4-triazine scaffolds frequently utilizes the condensation reaction between an α-dicarbonyl compound and a suitable nitrogen-rich precursor. This compound, as an α-dicarbonyl compound, is a valuable reactant in these transformations. The most direct method involves the cyclocondensation with amidrazones. sci-hub.se This reaction can lead to the formation of two regioisomers, with the 3,5-disubstituted 1,2,4-triazine typically being the major product. sci-hub.se
Another pathway involves the reaction of this compound with aminoguanidine (B1677879). sci-hub.se For example, the reaction between phenylglyoxal (B86788) hydrate and aminoguanidine acetate in solvents like methanol (B129727) can yield a mixture of regioisomeric aminotriazines. sci-hub.se A more complex approach involves the Boger reaction, an inverse-electron-demand Diels-Alder reaction, where 1,2,4-triazine precursors are transformed into functionalized pyridines, showcasing the versatility of the triazine scaffold itself. acs.org While not a direct synthesis of the triazine ring with this compound, it highlights the synthetic potential of the resulting scaffold. Researchers have designed and synthesized novel compounds with a 1,2,4-triazine core as potential inhibitors for biological targets like focal adhesion kinase (FAK). nih.gov
| Product Scaffold | Precursors from this compound | Reaction Type | Ref. |
| 3,5-Disubstituted 1,2,4-triazines | This compound, Arylamidrazones | Cyclocondensation | sci-hub.se |
| 5-Substituted 3-amino-1,2,4-triazines | This compound, Aminoguanidine | Cyclocondensation | sci-hub.se |
| 3-Glycopyranosyl-1,2,4-triazines | 1,2-Dicarbonyl derivatives, C-glycosyl formamidrazones | Cyclocondensation | mdpi.com |
Elaboration of Furan-2(5H)-one Derivatives
This compound is instrumental in multicomponent reactions for the synthesis of furan-2(5H)-one derivatives, also known as butenolides. A notable one-pot approach involves the reaction of 4-methoxyphenylglyoxal, Meldrum's acid, and an indole. researchgate.netmdpi.com This telescoped multicomponent reaction proceeds under reflux in acetonitrile (B52724) with triethylamine as a base, followed by treatment with acetic acid, yielding products like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one with good efficiency. researchgate.netmdpi.com
The proposed mechanism for this transformation begins with the condensation of Meldrum's acid and the arylglyoxal to form a Michael acceptor. mdpi.com Subsequent Michael addition of indole to this intermediate, followed by an acid-catalyzed intramolecular cyclization and elimination of CO₂ and acetone, leads to the final furan-2(5H)-one product. mdpi.comresearchgate.net Another variation involves a three-component reaction between an arylglyoxal, acetylacetone (B45752), and barbituric or thiobarbituric acid in water to produce polyfunctionalized 5-(furan-3-yl)barbiturates. semanticscholar.org
| Furan-2(5H)-one Derivative | Key Reactants | Reaction Conditions | Yield | Ref. |
| 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | 1. Et₃N, MeCN, reflux; 2. AcOH, reflux | 74% | mdpi.com |
| 5-[4-Acetyl-2-(4-methoxyphenyl)-5-methylfuran-3-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | 4-Methoxyphenylglyoxal, Acetylacetone, Barbituric acid | Water, 60 °C then reflux | 85% | semanticscholar.org |
| 4-(1H-indol-3-yl)-3-(4-methoxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, 4-Methoxybenzaldehyde | Piperidine, EtOH, reflux | 84% | mdpi.com |
Assembly of Furo[3,2-h]quinoline Systems
The construction of the furo[3,2-h]quinoline scaffold can be efficiently achieved through a multicomponent reaction strategy involving this compound. A highly effective approach has been developed for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This method is based on the telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The process involves an initial condensation of the starting materials in acetonitrile, followed by an acid-mediated intramolecular cyclization to furnish the target furo[3,2-h]quinoline system. mdpi.com This convenient protocol benefits from readily available starting materials and a simple work-up procedure. mdpi.com
| Product | Key Reactants | Reaction Conditions | Ref. |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's acid | 1. Et₃N, MeCN, reflux; 2. AcOH, reflux | mdpi.com |
| 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-Methoxyphenylglyoxal, Meldrum's acid | 1. Et₃N, MeCN, reflux; 2. AcOH | mdpi.com |
Pathways to Piperazin-2-one (B30754) Derivatives
The direct synthesis of piperazin-2-one derivatives starting from this compound is not a prominently featured transformation in the surveyed chemical literature. The common synthesis routes to piperazin-2-one cores typically involve different precursors. For example, one patented method describes the reaction of an α-keto ester with a substituted ethylenediamine (B42938) to give a 3,4-dehydropiperazin-2-one intermediate, which is subsequently reduced. google.com Other studies report the synthesis of piperazin-2-one derivatives through the reaction of compounds like methyl α-bromophenylacetic acid with a substituted piperazin-2-one, or through multi-step sequences starting from different materials entirely. tbzmed.ac.irnih.gov Although this compound is a versatile α-dicarbonyl compound, its specific application in the direct assembly of the piperazin-2-one ring system is not well-documented in comparison to its use in other heterocyclic syntheses.
Formation of Glycolurils and Analogues
Glycolurils, or tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, are bicyclic bisurea compounds synthesized through the condensation of an α-dicarbonyl compound with two equivalents of urea or a urea derivative. at.uaresearchgate.net this compound, being an unsymmetrically substituted α-dicarbonyl compound, can be used in this reaction to produce glycolurils with a 3-methoxyphenyl (B12655295) substituent at one of the bridgehead carbon atoms (C3a or C6a). at.ua The reaction is typically carried out under acidic conditions. The use of unsymmetrical glyoxals like this compound leads to the formation of specifically substituted glycoluril (B30988) derivatives, which have applications as building blocks in supramolecular chemistry and as precursors to various functional materials. at.uatsu.ru
| Product Type | General Reactants | Key Reaction | Ref. |
| Substituted Glycoluril | Unsymmetrical α-dicarbonyl compound (e.g., this compound), Urea | Acid-catalyzed condensation | at.ua |
| Tetramethylol Glycoluril Ethers | Tetramethylol Glycoluril, Alcohol (e.g., Methanol, Ethanol) | Acid-catalyzed etherification | tsu.ru |
| Dithioglycolurils | α-Dicarbonyl compound (e.g., Benzil), Thiourea | Condensation | at.ua |
Synthesis of Polycyclic Marine Alkaloid Analogues (e.g., Eudistidine-type structures)
This compound has proven to be a crucial component in the concise synthesis of complex marine alkaloids, specifically those with a Eudistidine-type scaffold. The synthesis of Eudistidine A, a novel polycyclic alkaloid, was achieved in a concise four-step sequence. nih.govnih.gov The key step features a condensation and cyclization cascade reaction between 4-(2-aminophenyl)pyrimidin-2-amine and 4-methoxyphenylglyoxal. nih.govnih.govresearchgate.net This reaction efficiently assembles the unprecedented tetracyclic core of Eudistidine A, which consists of two pyrimidine (B1678525) rings fused with an imidazole ring. nih.govnih.gov The successful synthesis not only confirmed the structure of the natural product but also provided a scalable route to access this unique scaffold for further biological investigation. nih.govnih.gov Subsequently, the synthesized Eudistidine A was used as a precursor to synthesize Eudistidine C by treating it with 4-(2-amino-1H-imidazol-5-yl)phenol. researchgate.net
| Target Compound | Key Precursors | Reaction Type | Ref. |
| Eudistidine A | 4-(2-Aminophenyl)pyrimidin-2-amine, 4-Methoxyphenylglyoxal | Condensation/Cyclization Cascade | nih.govnih.gov |
| Eudistidine B | 4-(2-Aminophenyl)pyrimidin-2-amine, Glyoxylic acid | Condensation/Cyclization | nih.gov |
| Eudistidine C | Eudistidine A, 4-(2-Amino-1H-imidazol-5-yl)phenol | Nucleophilic Addition/Substitution | researchgate.net |
Oxidation and Reduction Chemistry of the Glyoxal Functionality
The glyoxal functionality, characterized by two adjacent carbonyl groups, is the primary site of reactivity in this compound. This diketone structure, consisting of an aldehyde and a ketone, allows for a range of oxidation and reduction reactions, leading to various valuable chemical entities. The reactivity of each carbonyl group can be influenced by the electronic effects of the 3-methoxy-substituted aromatic ring.
Oxidation Chemistry
The oxidation of this compound primarily targets the more reactive aldehyde group. This transformation typically converts the aldehyde into a carboxylic acid, yielding 3-methoxyphenylglyoxylic acid (also known as 3-methoxybenzoylformic acid). Various oxidizing agents and conditions have been explored for the oxidation of arylglyoxals.
Commonly, the synthesis of arylglyoxals from aryl methyl ketones can sometimes lead to over-oxidation, resulting in the formation of the corresponding arylglyoxylic acid as a byproduct. acs.org For instance, the oxidation of acetophenones using reagents like aqueous hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO) can produce arylglyoxals, but the process can also yield glyoxylic acids. acs.org The presence of water in the reaction medium can influence the product distribution, sometimes suppressing the formation of byproducts and leading to a cleaner conversion to the arylglyoxal. acs.org Another method for synthesizing arylglyoxals involves the use of copper(II) chloride in DMSO, which can also potentially oxidize the product further. researchgate.net In some transformations, glyoxal itself can act as an oxidant. acs.org
A well-established method for the oxidation of aldehydes is the Cannizzaro reaction, which is a disproportionation reaction that occurs with aldehydes lacking a hydrogen atom on the alpha-carbon. researchgate.net In the presence of a strong base, one molecule of the glyoxal is oxidized to the corresponding carboxylic acid, while another is reduced to the alcohol. For arylglyoxals, this reaction quantitatively yields the corresponding mandelic acid derivative. researchgate.net
Table 1: Oxidation Reactions of Arylglyoxals
| Oxidizing System/Reaction | Product | Notes |
| Aqueous HBr in DMSO | Arylglyoxylic acid | Can be a byproduct during the synthesis of arylglyoxals from acetophenones. acs.org |
| Cannizzaro Reaction (e.g., strong base) | Arylmandelic acid | A disproportionation where one molecule is oxidized and another is reduced. researchgate.net |
| Glyoxal | Dicarbonyl Imidazoheterocycles | In specific reactions, glyoxal itself can serve as the oxidant. acs.org |
Reduction Chemistry
The reduction of the dicarbonyl system in this compound can yield different products depending on the reducing agent and reaction conditions. Both the aldehyde and ketone functionalities can be reduced.
Catalytic hydrogenation is an effective method for the complete reduction of both carbonyl groups. A process has been developed for the simultaneous reduction of both carbonyls in an arylglyoxal to the corresponding arylethanol using a transition metal catalyst on an inert support. google.com Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are particularly effective for this transformation, which would convert this compound into 1-(3-methoxyphenyl)ethane-1,2-diol. google.com
Selective reduction of one carbonyl group is also possible. The aldehyde group is generally more susceptible to reduction than the ketone group. The reduction of just the glyoxal group can lead to the corresponding alcohol. In biochemical contexts, enzymes can catalyze the reduction of this compound. For example, the reaction with reduced glutathione (B108866), catalyzed by glyoxalase I, results in the formation of 3-Methoxy-S-mandelylglutathione. h-its.orgh-its.org
Table 2: Reduction Reactions of this compound
| Reducing Agent/System | Product | Notes |
| Catalytic Hydrogenation (e.g., Pd/C, Pt/C) | 1-(3-methoxyphenyl)ethane-1,2-diol | Simultaneous reduction of both carbonyl groups to hydroxyl groups. google.com |
| Reduced glutathione (in presence of Glyoxalase I) | 3-Methoxy-S-mandelylglutathione | Enzymatic reduction reaction. h-its.orgh-its.org |
Mechanistic Investigations of Reactions Involving 3 Methoxyphenylglyoxal
Proposed Reaction Mechanisms for Multicomponent Reactions
Multicomponent reactions (MCRs) are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly efficient and are of significant interest in organic synthesis. organic-chemistry.org
A proposed mechanism for the formation of furan-2(5H)-one derivatives involves the initial condensation of an arylglyoxal, such as 3-Methoxyphenylglyoxal, with Meldrum's acid. mdpi.comresearchgate.net This creates a Michael acceptor, which is an intermediate compound that can readily react with other molecules. mdpi.comresearchgate.net Subsequently, a nucleophile, like indole (B1671886), attacks this intermediate. mdpi.comresearchgate.net The process continues with an acid-catalyzed intramolecular cyclization, where the molecule folds onto itself to form a ring. mdpi.comresearchgate.net This is followed by the elimination of smaller molecules like carbon dioxide and acetone, leading to the formation of the final furanone product. mdpi.comresearchgate.net
Similarly, in the synthesis of furo[2,3-f]chromen-3-yl acetic acid derivatives, the reaction begins with the interaction of Meldrum's acid and an arylglyoxal. mdpi.com This is followed by the addition of a coumarin (B35378) anion to the intermediate. mdpi.com An acid-catalyzed cleavage of the Meldrum's acid portion of the molecule and subsequent cyclodehydration yield the final product. mdpi.com
Another example is the synthesis of 5-furanylbarbiturate derivatives. This reaction involves arylglyoxals, acetylacetone (B45752), and barbituric acid in a one-pot, three-component reaction. researchgate.net
Role of Catalysis in this compound Transformations
Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. alliedacademies.org They are crucial in many chemical transformations involving this compound, often enabling reactions to proceed under milder conditions and with greater efficiency. alliedacademies.org
Catalysts can be used to:
Lower activation energy: This allows reactions to occur at lower temperatures and pressures, saving energy. alliedacademies.org
Increase reaction rates: Catalysts provide an alternative reaction pathway with a lower energy barrier. alliedacademies.org
Enhance selectivity: They can direct the reaction to favor the formation of a specific product, minimizing waste. alliedacademies.org
In the context of multicomponent reactions involving arylglyoxals, catalysts like triethylamine (B128534) have been used. researchgate.net In other transformations, various catalysts, including those based on palladium, copper, and gold, have been employed to facilitate specific chemical changes. organic-chemistry.orgmdpi.com For instance, palladium catalysts are used in carbonylation reactions. organic-chemistry.org Gold catalysts, both gold(I) and gold(III) complexes, are effective in activating certain parts of molecules for subsequent reactions. mdpi.com
The choice of catalyst can significantly influence the outcome of a reaction. For example, in some gold-catalyzed reactions, changing the ligands attached to the gold catalyst can lead to different products. mdpi.com The solvent and other additives can also play a crucial role in the catalytic process. mdpi.com
Regioselectivity and Stereoselectivity in Syntheses Utilizing this compound
In organic synthesis, achieving selectivity is a primary goal. This means controlling where and how a chemical reaction occurs to produce a specific desired product.
Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. youtube.commasterorganicchemistry.com This is about which region of a molecule a new bond is formed. youtube.com For example, in the addition of an acid to an alkene, the "Markovnikov's rule" predicts which carbon atom will form a bond with the incoming hydrogen, a classic example of regioselectivity. masterorganicchemistry.com
Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. youtube.commasterorganicchemistry.com Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. youtube.com
In the context of reactions involving this compound, achieving high regioselectivity and stereoselectivity is crucial for synthesizing specific, complex molecules. mdpi.com For instance, in [3+2] cycloaddition reactions involving nitrones, the goal is to produce isoxazolidines and isoxazolines that are well-defined in terms of their stereochemistry and regiochemistry. mdpi.com
The specific arrangement of atoms in the starting materials and the reaction mechanism determine the regioselectivity and stereoselectivity of a reaction. masterorganicchemistry.com Computational studies, such as those using Density Functional Theory (DFT), are often employed to understand the electronic factors that control these selective processes. mdpi.com
Applications of 3 Methoxyphenylglyoxal As a Strategic Synthetic Intermediate
Utilization in the Synthesis of Diverse Organic Molecules
The bifunctional nature of 3-methoxyphenylglyoxal makes it an exceptionally useful synthon, particularly in multicomponent reactions (MCRs) for the efficient assembly of heterocyclic compounds. frontiersin.orgscielo.br Arylglyoxals are key building blocks for synthesizing five- and six-membered heterocycles that form the core of many natural products. frontiersin.orgscielo.br
Research has demonstrated the utility of arylglyoxals, including methoxy-substituted variants, in various synthetic transformations. For instance, a one-pot method has been developed for synthesizing furan-2(5H)-one derivatives through a multicomponent reaction involving an indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. scirp.orghi-ern.de This process highlights the ability of the glyoxal (B1671930) to participate in sequential condensation and cyclization reactions to build complex scaffolds. scirp.orghi-ern.de Similarly, arylglyoxals are employed in the synthesis of pyrazine (B50134) derivatives. The condensation of p-methoxyphenylglyoxal with 2,3-diaminopropionic acid is a key step in the total synthesis of Botryllazine B, a naturally occurring alkaloid. alemnis.com
The reactivity of this compound also extends to the formation of other important heterocyclic systems. It can serve as a precursor for creating dihydrocinnolines and imidazo[1,5-a]pyrazin-8(7H)-one. researchgate.netrsc.org The general utility of arylglyoxals for synthesizing glyoxals has been established, with methods applicable to variants like p-methoxyphenylglyoxal. wikipedia.org These reactions underscore the compound's role in providing access to a diverse range of molecular structures.
| Molecule Class | Reactants Used with Arylglyoxal | Significance/Application | Reference |
|---|---|---|---|
| Furan-2(5H)-ones | Indole, Meldrum's acid | Core structure of biologically active compounds (e.g., cytotoxic, antibacterial). hi-ern.de | scirp.org, hi-ern.de |
| Pyrazines | 2,3-Diaminopropionic acid | Intermediate in the synthesis of natural alkaloids like Botryllazine B. | alemnis.com |
| Dihydro-β-carbolines | 5- or 6-Methoxy tryptamine | Core scaffold of many indole alkaloids with physiological properties. | acs.org |
| Furo[3,2-h]quinoline Derivatives | 8-Hydroxyquinoline (B1678124), Meldrum's acid | Synthesis of novel heterocyclic systems based on the 8-hydroxyquinoline scaffold. nih.gov | nih.gov |
Role as a Precursor for Advanced Organic Materials
The chemical properties of this compound suggest its potential as a monomer or key intermediate in the synthesis of advanced organic materials. Phenylglyoxal (B86788) itself is known to polymerize upon standing, a property that can be harnessed and controlled. researchgate.netwikipedia.org While simple polymerization may occur, the true potential lies in creating functional polymers where the unique reactivity of the glyoxal moiety is exploited.
A pertinent example is the development of phenylglyoxal-functionalized polymeric sorbents designed for specific applications like urea (B33335) removal. tsukuba.ac.jp In such materials, a polymer backbone is functionalized with glyoxal groups, which then serve as reactive sites. This approach could be extended to this compound, where the methoxy (B1213986) group could further modulate the polymer's properties, such as solubility or electronic characteristics.
Furthermore, the structure of this compound makes it a candidate for the synthesis of chromophores for nonlinear optical (NLO) materials. frontiersin.orgscirp.org NLO materials often feature molecules with donor-acceptor groups connected by a π-conjugated system to enhance hyperpolarizabilities. scirp.org The reactive carbonyls of this compound provide ideal handles for constructing such complex NLO-active molecules through condensation and cyclization reactions. Similarly, while direct evidence is limited, it could potentially be used to synthesize monomers or dopants for conductive polymers, a significant class of materials in modern electronics. libretexts.orgmdpi.com
Derivatization for Specific Chemical Functions (e.g., Thiosemicarbazone Formation)
Derivatization is a chemical modification process used to alter a compound's properties for a specific purpose, such as enhancing biological activity or improving analytical detection. thermofisher.comroutledge.com One of the most significant derivatization reactions involving this compound is the formation of thiosemicarbazones. This reaction typically involves the condensation of the aldehyde or ketone group with a thiosemicarbazide (B42300). rsc.orgresearchgate.net
Thiosemicarbazones are a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. libretexts.orgresearchgate.net The synthesis is generally straightforward, often achieved by refluxing the glyoxal and the appropriate thiosemicarbazide in an alcohol solvent, sometimes with a catalytic amount of acid. researchgate.net
The reaction with this compound would proceed via one or both of its carbonyl groups reacting with the terminal amine of the thiosemicarbazide to form a C=N-NH-C(=S)NH2 linkage. The resulting this compound thiosemicarbazone derivative combines the structural features of the aryl glyoxal with the functional thiosemicarbazone moiety, creating a new chemical entity with potentially enhanced or novel biological functions. This strategy has been widely used to generate libraries of compounds for therapeutic screening. libretexts.org For instance, isatin-β-thiosemicarbazones have been synthesized and evaluated for their selective activity against multidrug-resistant cancer cells.
| Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Thiosemicarbazide | Ethanol, reflux, catalytic acetic acid | Thiosemicarbazone | mdpi.com, researchgate.net |
| Substituted Thiosemicarbazide | Methanol (B129727), reflux, catalytic acetic acid | N-substituted Thiosemicarbazone | researchgate.net, |
| Methyl hydrazinecarbimidothioate | Ethanol, Sodium bicarbonate | Intermediate for 1,2,4-Triazin-3-amine |
Strategic Importance as a Bifunctional Building Block
The concept of bifunctional building blocks is central to modern synthetic chemistry, as they offer an atom-economic route to molecular complexity. Aryl glyoxals, including this compound, are prime examples of such strategic reagents. frontiersin.orgscielo.br Their value lies in the presence of two distinct electrophilic centers—the aldehyde and ketone carbonyls—within the same molecule.
This bifunctionality allows for a high degree of control in synthetic design. The two carbonyl groups exhibit different levels of reactivity; the aldehyde is generally more electrophilic and reactive towards nucleophiles than the adjacent ketone. researchgate.net This difference can be exploited to achieve selective, stepwise reactions. A nucleophile can be directed to first react with the aldehyde group, and after this initial transformation, a second reaction can be initiated at the less reactive ketone center.
This controlled reactivity makes this compound a powerful tool in multicomponent reactions, where multiple bonds are formed in a single operation. frontiersin.orgscielo.br By reacting with different types of starting materials, it can be used to construct a vast library of diverse heterocyclic compounds, which are foundational structures in many natural products and pharmaceuticals. frontiersin.org This ability to rapidly build complex molecular frameworks from simple precursors underscores the strategic importance of this compound as a bifunctional building block in organic synthesis.
Advanced Analytical and Spectroscopic Characterization of 3 Methoxyphenylglyoxal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR provides information on the number, environment, and connectivity of protons. For 3-Methoxyphenylglyoxal, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The integration of these signals confirms the relative number of protons in each unique environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
¹³C NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. urfu.ru The spectrum of this compound will show distinct resonances for the two carbonyl carbons (aldehyde and ketone), the aromatic carbons, and the methoxy carbon. The chemical shifts of these carbons are indicative of their electronic surroundings. For instance, the carbonyl carbons appear significantly downfield due to their deshielded nature.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments by revealing correlations between nuclei. creative-biostructure.com
COSY spectra identify protons that are spin-coupled to each other, helping to piece together fragments of the molecule. creative-biostructure.com
HSQC correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com
In the synthesis of derivatives from this compound, NMR is vital for monitoring the reaction's progress and confirming the structure of the final products. rsc.orgmdpi.com For example, in multicomponent reactions involving this compound, the resulting complex structures are unequivocally confirmed using a combination of ¹H, ¹³C, and 2D NMR experiments. mdpi.commdpi.com
Table 1: Representative NMR Data for a this compound Derivative
| Technique | Signal Type | Chemical Shift (ppm) | Assignment |
| ¹H NMR | Singlet | 3.72 | -OCH₃ |
| Multiplet | 6.56 - 6.65 | Aromatic Protons | |
| Multiplet | 6.93 | Aromatic Protons | |
| Multiplet | 7.15 - 7.26 | Aromatic Protons | |
| Multiplet | 7.35 | Aromatic Protons | |
| Multiplet | 7.43 - 7.48 | Aromatic Protons | |
| Multiplet | 7.91 - 7.99 | Aromatic Protons | |
| Broad Singlet | 11.78 | NH (Indole) | |
| ¹³C NMR | 55.1 | -OCH₃ | |
| 82.9 - 136.6 | Aromatic & Furan Carbons | ||
| 159.8, 161.4 | C-O, C=N or similar | ||
| 173.8 | C=O (Carbonyl) |
Mass Spectrometry Techniques (e.g., HRMS, ESI-HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. Electrospray Ionization (ESI) is a soft ionization technique commonly paired with HRMS (ESI-HRMS), which allows for the analysis of molecules by creating protonated [M+H]⁺ or sodiated [M+Na]⁺ ions with minimal fragmentation. uci.edu
For this compound (C₉H₈O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of its molecular ion to the calculated exact mass. This technique is routinely applied to verify the successful synthesis of its derivatives. mdpi.commdpi.com For example, in the synthesis of a furanone derivative, ESI-HRMS confirmed the product's formation by finding an m/z value of 306.1131, which closely matched the calculated value of 306.1125 for the protonated molecule [C₁₉H₁₅NO₃+H]⁺. mdpi.com
Table 2: Example of HRMS Data for a this compound Derivative
| Compound Formula | Ion Type | Calculated m/z | Found m/z |
| C₁₉H₁₅NO₃ | [M+H]⁺ | 306.1125 | 306.1131 |
| C₂₀H₁₅NO₄ | [M+H]⁺ | 334.1074 | 334.1071 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. universallab.org
For this compound, the IR spectrum provides clear evidence of its key functional groups:
Carbonyl (C=O) Stretching: Strong absorption bands are expected in the region of 1650-1740 cm⁻¹. Since there are two carbonyl groups (ketone and aldehyde), this region may show two distinct peaks or a broadened peak.
Aromatic C-H Stretching: These typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methoxy group's C-H bonds will show stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org
C-O Stretching: The ether linkage of the methoxy group and the C-C-O bonds will produce signals in the fingerprint region (1000-1300 cm⁻¹). libretexts.org
IR spectroscopy is a rapid and effective method for confirming the presence of these key functionalities in the starting material and for tracking their transformation during the synthesis of derivatives. mdpi.com
Table 3: Typical Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl (Aldehyde/Ketone) | C=O Stretch | 1670 - 1740 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy Group | C-H Stretch | 2850 - 2960 |
| Ether | C-O Stretch | 1000 - 1300 |
Note: These are general ranges; specific values depend on the molecular structure and environment. libretexts.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. torontech.com
Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective method used for qualitative analysis. chromservis.eu A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. Different components travel up the plate at different rates, identified by their retention factor (Rf) values. TLC is widely used to quickly determine if a reaction is complete by observing the disappearance of the starting material spot (e.g., this compound) and the appearance of the product spot. rsc.org
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique. torontech.com It is used to separate, identify, and quantify each component in a mixture with high resolution and sensitivity. nih.gov By passing the sample through a column packed with a stationary phase, HPLC can accurately determine the purity of the final product, often expressed as a percentage of the total peak area in the chromatogram. ptfarm.pl It is also invaluable for developing and optimizing reaction conditions and for the analysis of complex mixtures where baseline separation of all components is required. rsc.orgdiduco.com For instance, chiral HPLC can be used to determine the enantiomeric ratio of chiral products derived from this compound. rsc.org
Table 4: Application of Chromatographic Methods
| Method | Primary Use | Key Parameters | Application Example |
| TLC | Reaction Monitoring, Qualitative Purity Check | Rf value, Solvent System (e.g., 90:10 hexane–EtOAc) | Observing the consumption of this compound and formation of a new product spot during synthesis. rsc.org |
| HPLC | Quantitative Purity Analysis, Enantiomeric Ratio Determination | Retention Time (tr), Mobile Phase, Column Type (e.g., CHIRALPAK® AS-3R) | Determining the purity of a synthesized derivative to be >95% and finding an enantiomeric ratio of 94:6. rsc.org |
Theoretical and Computational Chemistry Studies on 3 Methoxyphenylglyoxal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-methoxyphenylglyoxal. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed Research Findings: Calculations reveal that the methoxy (B1213986) group (–OCH₃) at the meta-position on the phenyl ring acts as an electron-donating group. This property influences the electron density across the molecule, particularly at the glyoxal (B1671930) moiety. The electron-donating nature of the methoxy group tends to reduce the electrophilicity of the carbonyl carbons in the glyoxal group when compared to phenylglyoxals substituted with electron-withdrawing groups (e.g., fluorine or nitro groups). This reduced electrophilicity can limit its effectiveness in reactions that require strong electrophiles.
Computational methods like DFT can be used to calculate various reactivity descriptors:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy, in particular, can indicate the susceptibility of the molecule to nucleophilic attack. The electron-donating methoxy group raises the LUMO energy of this compound, decreasing its reactivity toward nucleophiles compared to analogs with electron-withdrawing substituents.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most electron-poor regions are centered on the carbonyl carbons of the glyoxal group, marking them as the primary sites for nucleophilic attack.
Fukui Indices: These descriptors quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, allowing for a more precise prediction of regioselectivity in reactions.
| Method/Theory | Basis Set | Typical Application | Predicted Properties |
|---|---|---|---|
| Density Functional Theory (DFT), e.g., B3LYP | Pople-style (e.g., 6-311+G(d,p)) | Geometry Optimization, Electronic Structure | Stable molecular geometry, HOMO/LUMO energies, Mulliken charges |
| Time-Dependent DFT (TD-DFT) | Pople-style (e.g., 6-311+G(d,p)) | Excited States Analysis | UV-Vis absorption spectra, electronic transition energies |
| Møller–Plesset Perturbation Theory (MP2) | Correlation-consistent (e.g., cc-pVTZ) | High-accuracy energy calculation | More accurate reaction and activation energies |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, over a period of time.
Detailed Research Findings: The key flexible bond in this compound is the single bond between the phenyl ring and the glyoxal group. Rotation around this bond, as well as the bond within the glyoxal moiety, gives rise to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. libretexts.org
Conformational analysis often focuses on the relative orientation of the two carbonyl groups (s-cis vs. s-trans) and the orientation of the glyoxal group relative to the phenyl ring. ufms.br The planarity and conformational preferences are crucial as they dictate how the molecule can fit into active sites of enzymes or interact with other reactants. ufms.brethz.ch For instance, simulations can reveal whether a planar conformation is preferred, which would maximize π-system conjugation, or if steric hindrance leads to a twisted, non-planar average structure. Solvation effects, which can be explicitly modeled in MD, are also critical, as interactions with solvent molecules can stabilize or destabilize certain conformations.
| Parameter | Example Value/Choice | Purpose |
|---|---|---|
| Simulation Software | GROMACS, AMBER | Engine for running the simulation. mdpi.com |
| Force Field | GAFF, AMBERff | Defines the potential energy function for all atoms and bonds. |
| Solvent Model | TIP3P Water | Simulates the molecule in an aqueous environment. |
| Simulation Time | 50-100 nanoseconds | Ensures adequate sampling of conformational space. |
| Analysis | Dihedral Angle Distribution, RMSD | To identify stable conformers and molecular flexibility. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction involving this compound. This involves identifying the minimum energy structures of reactants and products, as well as locating the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. ijrti.org
Detailed Research Findings: One reaction pathway that can be modeled is the oxidation of 3-methoxyacetophenone to form this compound. ijrti.org Computational studies can elucidate the mechanism, for example, by modeling the attack of an oxidizing agent on the enol form of the ketone. The calculations would involve optimizing the geometry of the proposed transition state and confirming it has a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Another area of study is the reaction of this compound with other molecules, such as in multicomponent reactions to form complex heterocycles. mdpi.comresearchgate.net Automated reaction path search algorithms can be employed to explore various possible reaction channels without prior assumptions, potentially discovering novel reaction pathways or unexpected products. nih.gov These methods can model complex processes, including bond breaking, bond formation, and potential intramolecular rearrangements like hydride or alkyl shifts. libretexts.org The negative value of the entropy of activation (ΔS#) in related reactions suggests an associative mechanism and a rigid transition state complex. ijrti.org
| Step | Computational Task | Information Gained |
|---|---|---|
| 1. Reactant/Product Optimization | Geometry optimization of all species. | Stable structures and their relative energies (reaction enthalpy). |
| 2. Transition State Search | Locate the saddle point on the potential energy surface (e.g., using STQN methods). | Structure of the transition state. |
| 3. Frequency Calculation | Calculate vibrational frequencies for all structures. | Confirms minima (0 imaginary frequencies) and TS (1 imaginary frequency); provides zero-point energy. |
| 4. IRC Calculation | Intrinsic Reaction Coordinate (IRC) calculation. | Confirms the TS connects the desired reactants and products. |
Structure-Reactivity Correlations through Computational Approaches
By systematically studying a series of related compounds, computational methods can establish clear correlations between molecular structure and chemical reactivity. For phenylglyoxals, a key structural feature is the nature of the substituent on the phenyl ring.
Detailed Research Findings: Computational studies consistently show a strong correlation between the electronic nature of the aromatic substituent and the reactivity of the glyoxal moiety. nih.gov
Electron-Donating Groups (EDGs): The –OCH₃ group in this compound is an EDG. It increases electron density on the phenyl ring and, through resonance and inductive effects, slightly increases the electron density on the attached glyoxal group. This reduces the partial positive charge on the carbonyl carbons, making them less electrophilic and thus less reactive towards nucleophiles. Computationally, this is reflected in a higher LUMO energy and lower positive atomic charges on the carbonyl carbons compared to unsubstituted phenylglyoxal (B86788).
Electron-Withdrawing Groups (EWGs): In contrast, substituents like –F, –Cl, or –CF₃ decrease electron density on the glyoxal carbons. This makes the carbonyls more electrophilic and enhances reactivity towards nucleophiles. Computationally, this corresponds to a lower LUMO energy and higher positive charges.
These theoretical predictions align with experimental observations. For example, in condensation reactions, phenylglyoxals with methoxy groups often show different reaction rates or yields compared to those with halogenated groups. By calculating properties like activation energies or LUMO energies for a series of substituted phenylglyoxals, a quantitative structure-activity relationship (QSAR) can be developed, providing predictive power for designing new reactions or molecules with tuned reactivity.
| Substituent (X) at meta-position | Electronic Effect | Calculated LUMO Energy (Arbitrary Units) | Predicted Relative Reactivity (Electrophilicity) |
|---|---|---|---|
| -NO₂ | Strongly Withdrawing | Low | High |
| -F | Withdrawing | Moderately Low | Moderately High |
| -H | Neutral (Reference) | Medium | Medium |
| -OCH₃ (as in this compound) | Donating | High | Low |
Future Research Directions and Prospects in 3 Methoxyphenylglyoxal Chemistry
Development of Green and Sustainable Synthetic Routes
The development of environmentally friendly and sustainable methods for synthesizing chemical compounds is a paramount goal in modern chemistry. garph.co.ukrsc.org Future research will likely focus on creating "green" synthetic routes to 3-methoxyphenylglyoxal and its derivatives, minimizing waste and the use of hazardous substances. garph.co.ukrasayanjournal.co.in
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption. rasayanjournal.co.inscispace.com Researchers are investigating its application for more efficient synthesis of heterocyclic compounds derived from this compound.
Solvent-Free or Green Solvent Conditions: The use of water or other environmentally benign solvents is a cornerstone of green chemistry. garph.co.uk Future work will likely explore reactions in these media to reduce reliance on volatile and often toxic organic solvents. garph.co.ukresearchgate.net
Catalyst Recycling: The development of reusable catalysts, such as those immobilized on solid supports, can significantly reduce waste and production costs.
Recent studies have already demonstrated the potential of these approaches. For instance, multicomponent reactions for the synthesis of furocoumarin derivatives have been developed under solvent-free or green solvent conditions, highlighting a move towards more sustainable practices. researchgate.net
Exploration of Novel Reactivity Patterns and Undiscovered Transformation Cascades
The inherent reactivity of this compound, with its two adjacent carbonyl groups, provides a rich landscape for discovering new chemical transformations. evitachem.com Future research is expected to uncover novel reactivity patterns and complex reaction cascades.
One area of interest is the exploration of cycloaddition reactions. For example, the inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines derived from glyoxal (B1671930) derivatives has been used to synthesize functionalized pyridines. researchgate.net Further investigation into similar reactions with this compound could lead to the discovery of new heterocyclic systems.
Additionally, the development of one-pot, multi-component reactions continues to be a significant focus. mdpi.commdpi.comresearchgate.net These reactions, which combine multiple steps into a single procedure, offer increased efficiency and atom economy. mdpi.comresearchgate.net A recent example is the one-pot synthesis of furan-2(5H)-one derivatives from indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and easier scalability. mt.comvapourtec.com The integration of this compound chemistry into flow systems is a promising area for future research.
Key benefits of using flow chemistry for reactions involving this compound include:
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with highly exothermic or hazardous reactions. mt.com
Researchers are exploring the use of microreactors to enhance yields and reduce side reactions in processes like the oxidation of acetophenones to form glyoxals.
Expanding the Scope of Multicomponent Reactions with this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. mdpi.comresearchgate.net this compound has proven to be a valuable component in various MCRs. mdpi.commdpi.comthieme-connect.com
Future research will focus on expanding the scope of MCRs involving this compound to synthesize a wider variety of heterocyclic compounds. mdpi.com For example, recent studies have shown the successful use of 4-methoxyphenylglyoxal in the multicomponent synthesis of furan-2(5H)-ones and furo[3,2-h]quinolin-3-yl)acetic acids. mdpi.commdpi.comresearchgate.net Similar strategies can be applied to this compound to create novel molecular scaffolds. The development of new MCRs will be driven by the need for efficient and atom-economical synthetic methods. mdpi.comresearchgate.net
Computational Design of New Reactions and Derivatized Structures
Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new molecules and the prediction of their properties. In the context of this compound, computational methods can be used to:
Predict Reactivity: Density Functional Theory (DFT) calculations can help to understand the electronic structure of this compound and predict its reactivity in various reactions.
Design New Derivatives: Computational screening can be used to identify promising new derivatives of this compound with desired properties.
Investigate Reaction Mechanisms: Computational studies can provide insights into the transition states and intermediates of complex reactions, aiding in the optimization of reaction conditions. mdpi.commdpi.com
For example, computational studies have been used to investigate the role of fluorine substituents in influencing the reactivity of similar glyoxal compounds in enantioselective synthesis. Similar approaches can be applied to this compound to guide the development of new catalysts and reactions.
Q & A
Q. What are the standard synthetic routes for preparing 3-methoxyphenylglyoxal, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via a two-step process starting from 3-methoxyacetophenone. In the first step, 3-methoxyacetophenone undergoes α-hydroxylation, followed by oxidation to yield the glyoxal derivative. For example, 3-methoxyacetophenone (5.0 mmol) was converted to this compound hemihydrate with a 20% yield using selenium dioxide (SeO₂) as an oxidizing agent . Optimization strategies include:
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key characterization methods include:
- NMR spectroscopy : -NMR in CD₃CN confirms the presence of characteristic peaks:
- Methoxy group ( 3.81 ppm, singlet).
- Aldehydic proton ( 9.80 ppm, singlet) .
- Infrared (IR) spectroscopy : Stretching bands at 1631 cm (C=O) and 1283 cm (C-O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 164.16 (C₉H₈O₃) .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselectivity of this compound in chiral acid-catalyzed condensations?
In enantioselective hydantoin synthesis, this compound reacts with ureas under chiral Brønsted acid catalysis (e.g., phosphoric acids). The methoxy group directs stereochemistry by stabilizing transition states through hydrogen bonding with the catalyst. For instance, a 94:6 enantiomeric ratio (e.r.) was achieved using 1,3-dibenzylurea and a chiral phosphoric acid, with the methoxy group enhancing π-π interactions in the transition state .
Q. How does this compound contribute to the synthesis of bioactive compounds, and what are the challenges in scaling these reactions?
This compound is a key intermediate in anticancer agent synthesis. For example, it was used to prepare sulfonamide derivatives (e.g., compound 30 ) with apoptosis-inducing activity. Challenges include:
- Hydration state variability : The hemihydrate form (C₉H₈O₃·½H₂O) may alter reactivity compared to anhydrous forms, requiring strict moisture control .
- Scale-up limitations : Low yields (e.g., 20% in initial steps) necessitate catalytic optimization (e.g., switching to TEMPO/oxone systems) .
Q. How can researchers address discrepancies in spectral data or reactivity observed with this compound from different sources?
Contradictions may arise from:
- Hydration states : Commercial samples may vary (e.g., hydrate vs. hemihydrate), affecting melting points and NMR shifts. Always verify hydration status via Karl Fischer titration .
- Purity issues : Batch-dependent impurities (e.g., residual selenium in synthesized batches) can skew biological assay results. Purify via recrystallization (ethanol/water) or column chromatography .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Protective equipment : Use nitrile gloves and sealed goggles to prevent skin/eye contact (LD₅₀ data pending; assume acute toxicity) .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., acetaldehyde).
- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation .
Q. How can researchers optimize reaction conditions for this compound in moisture-sensitive applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
